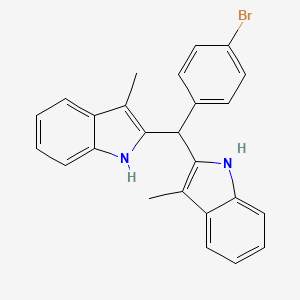
4-Bromophenyldi(3-methylindol-2-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyldi(3-methylindol-2-yl)methane is a compound that belongs to the class of diindolylmethanes These compounds are characterized by the presence of two indole groups attached to a central methane carbon, with a bromophenyl group attached to one of the indole rings
Vorbereitungsmethoden
4-Bromophenyldi(3-methylindol-2-yl)methane can be synthesized through a sulfuric-acid-catalyzed reaction. The synthetic route involves the reaction of 3-methylindole with 4-bromobenzaldehyde. The reaction conditions typically include the use of sulfuric acid as a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
4-Bromophenyldi(3-methylindol-2-yl)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the indole rings.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromophenyldi(3-methylindol-2-yl)methane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 4-Bromophenyldi(3-methylindol-2-yl)methane involves its interaction with specific molecular targets. The indole rings in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromophenyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-Bromophenyldi(3-methylindol-2-yl)methane can be compared with other similar compounds such as:
2-Methoxyphenyldi(3-methylindol-2-yl)methane: This compound has a methoxy group instead of a bromine atom, which affects its chemical properties and reactivity.
Di(3-methylindol-2-yl)phenylmethane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tri(3-methylindol-2-yl)methane: Contains an additional indole ring, which may enhance its binding properties in coordination chemistry.
Eigenschaften
CAS-Nummer |
620177-71-1 |
|---|---|
Molekularformel |
C25H21BrN2 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)-(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C25H21BrN2/c1-15-19-7-3-5-9-21(19)27-24(15)23(17-11-13-18(26)14-12-17)25-16(2)20-8-4-6-10-22(20)28-25/h3-14,23,27-28H,1-2H3 |
InChI-Schlüssel |
JDRSHVXXHMSPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
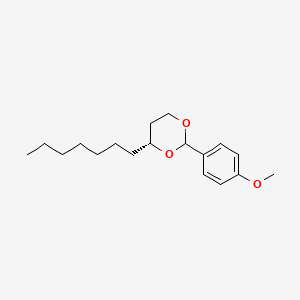
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
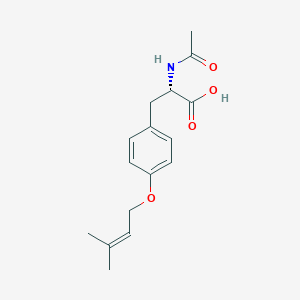
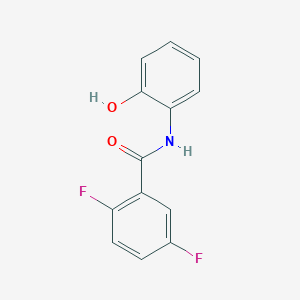

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

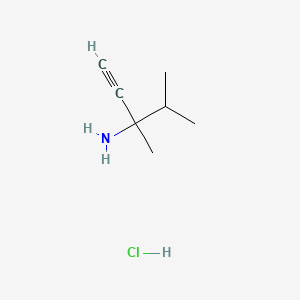
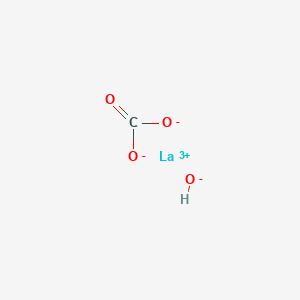
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
